2-(Trifluoromethyl)nicotinonitrile

Physical Organic Chemistry Process Chemistry Automated Liquid Handling

2-(Trifluoromethyl)nicotinonitrile (CAS 870066-15-2) is a fluorinated pyridine building block belonging to the trifluoromethylnicotinonitrile class, with the molecular formula C7H3F3N2 and a molecular weight of 172.11 g/mol. It is characterized by a trifluoromethyl group at the pyridine 2-position and a nitrile group at the 3-position.

Molecular Formula C7H3F3N2
Molecular Weight 172.11 g/mol
CAS No. 870066-15-2
Cat. No. B1328899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)nicotinonitrile
CAS870066-15-2
Molecular FormulaC7H3F3N2
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)C#N
InChIInChI=1S/C7H3F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H
InChIKeyAPSXEJUOOOHRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)nicotinonitrile (870066-15-2): Procurement-Grade Specifications & Baseline Characterization for Research Sourcing


2-(Trifluoromethyl)nicotinonitrile (CAS 870066-15-2) is a fluorinated pyridine building block belonging to the trifluoromethylnicotinonitrile class, with the molecular formula C7H3F3N2 and a molecular weight of 172.11 g/mol. It is characterized by a trifluoromethyl group at the pyridine 2-position and a nitrile group at the 3-position . Unlike several of its positional isomers, it is a liquid at standard room temperature (20°C) with a density of 1.344 g/cm³, a flash point >110°C, and is classified as an irritant . This compound serves as a critical intermediate, specifically validated in the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives for a COMT inhibitor program [1].

Why 2-(Trifluoromethyl)nicotinonitrile Cannot Be Substituted by Its Regioisomers in Critical Synthetic Pathways


The simple molecular formula C7H3F3N2 is shared among all regioisomers, but the specific substitution pattern dictates dramatically different physical phases, thermodynamic properties, and chemical reactivities. While the 5- and 6-isomers are crystalline solids at room temperature, requiring solvent-assisted handling, the target 2-isomer is a liquid, offering distinct advantages in neat reaction setups, continuous flow chemistry, and simplified liquid dispensing [1]. More critically, the ortho-relationship between the trifluoromethyl and nitrile groups in the 2-isomer provides a unique electronic environment essential for specific downstream transformations. This is evidenced by its documented, non-substitutable role as the key intermediate in synthesizing a particular COMT inhibitor candidate, where alternative regioisomers cannot yield the requisite 2-substituted nicotinic acid derivatives [2].

Head-to-Head Quantitative Evidence: 2-(Trifluoromethyl)nicotinonitrile vs. Closest Regioisomers


Physical Phase at Ambient Temperature: Liquid vs. Solid Handling Advantage

The target compound, 2-(trifluoromethyl)nicotinonitrile, is a liquid at standard ambient temperature (20°C), providing a distinct physical form advantage for liquid-phase synthesis and automated dispensing over its solid regioisomers. In contrast, the 5-isomer (CAS 951624-83-2) is a solid with a melting point of 46-47°C, and the 6-isomer (CAS 216431-85-5) is a solid with a melting point of 37-41°C [1].

Physical Organic Chemistry Process Chemistry Automated Liquid Handling

Flash Point Safety Margin: Higher Thermal Safety for Shipping and Storage

The target compound exhibits a significantly higher closed-cup flash point (>110°C) compared to the 6-isomer, which has a flash point of 82.2°C, as specified on their respective SDS. This indicates a lower flammability risk for the 2-isomer .

Process Safety Thermal Hazard Analysis Regulatory Compliance

Validated Synthetic Utility: Key Intermediate for a Specific Clinical COMT Inhibitor Candidate

The unique utility of 2-(trifluoromethyl)nicotinonitrile's specific regioisomer is demonstrated by its role as a precursor for 2-(trifluoromethyl)nicotinic acid derivatives. These derivatives are explicitly required as key intermediates in the manufacture of a recently discovered COMT inhibitor clinical candidate, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide [1]. This pathway is inaccessible from the 4-, 5-, or 6-regioisomers.

Medicinal Chemistry Drug Substance Intermediates COMT Inhibition

Structural Conformation & Rotational Symmetry: A Basis for Differential Reactivity

The ortho-substitution pattern of 2-(trifluoromethyl)nicotinonitrile results in a computed zero rotatable bonds (PubChem), creating a conformationally restricted scaffold. In contrast, other isomer patterns may offer more conformational flexibility, leading to different binding mode propensities in target interactions [1].

Computational Chemistry Pharmacophore Modeling Structure-Activity Relationships

Toxicity and Hazard Profile for Laboratory Handling

The target compound's GHS classification identifies it as a Category 2 skin and eye irritant and a specific target organ toxicity hazard (STOT SE 3, respiratory irritation) . This classification is critical for planning personal protective equipment (PPE) and engineering controls. In contrast, the 6-isomer is classified as a Category 6.1 poison (UN2811), requiring more stringent and costly storage and transport protocols for toxicity .

Occupational Health Laboratory Safety Chemical Compatibility

Evidence-Backed Application Scenarios for 2-(Trifluoromethyl)nicotinonitrile in Drug Discovery and Chemical Synthesis


Lead Optimization for CNS-Penetrant COMT Inhibitors: The Validated Scaffold

Based on the direct evidence of its use by Kiss et al. (2008) to synthesize critical intermediates for a clinical COMT inhibitor, 2-(trifluoromethyl)nicotinonitrile is the optimal starting material for medicinal chemistry programs aiming to generate structure-activity relationships (SAR) around this precise pharmacophore. Its liquid form also allows for precise stoichiometric liquid additions in parallel synthesis arrays [1].

High-Throughput Experimentation (HTE) and Automated Chemical Synthesis

The compound's physical state as a liquid at 20°C, contrasted with the solid-state isomers, makes it highly compatible with automated liquid handling systems for high-throughput experimentation (HTE). This enables its easy integration into automated synthesis platforms, where solid-handling steps can introduce variability and equipment complexity .

Integrated, Safer Scale-Up in Research Laboratories

For laboratories scaling up reactions from milligram to multi-gram scale, the superior thermal safety profile (flash point >110°C) and the absence of a poison transport classification (vs. the 6-isomer) make this compound a safer and more logistically efficient choice. This reduces administrative overhead and allows the focus to remain on the chemistry .

Fragment-Based Drug Design (FBDD) Libraries

With a molecular weight of 172.11 Da, high computed lipophilicity (XLogP3 of 1.5), and zero rotatable bonds, this compound satisfies the 'Rule of Three' criteria for a high-quality fragment. Its rigid, conformationally locked structure makes it a superior scaffold for fragment-based screening libraries compared to more flexible analogs, as it offers higher binding entropy and more tractable SAR from initial hits [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.